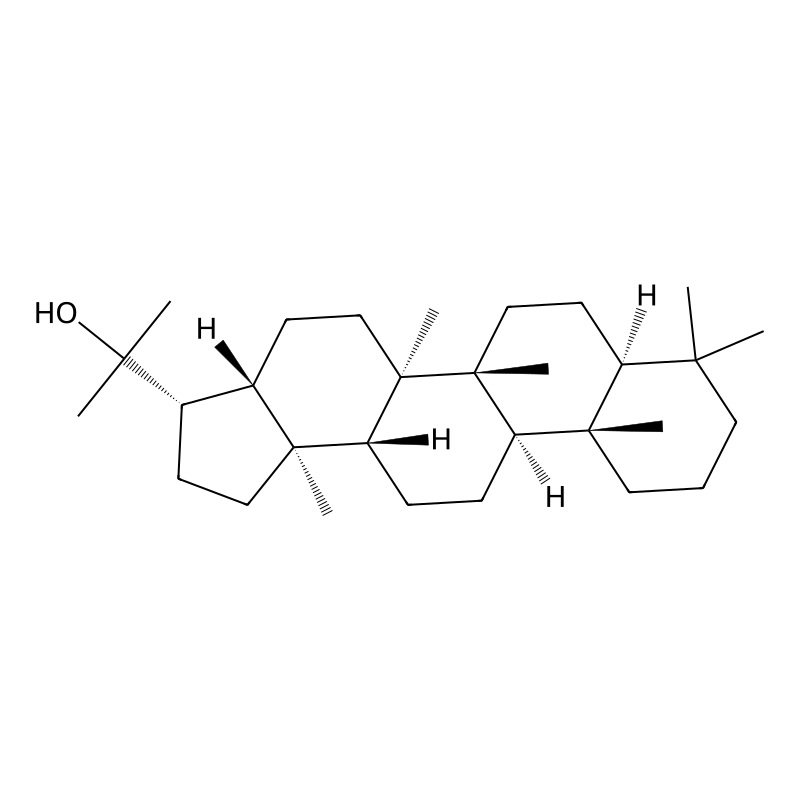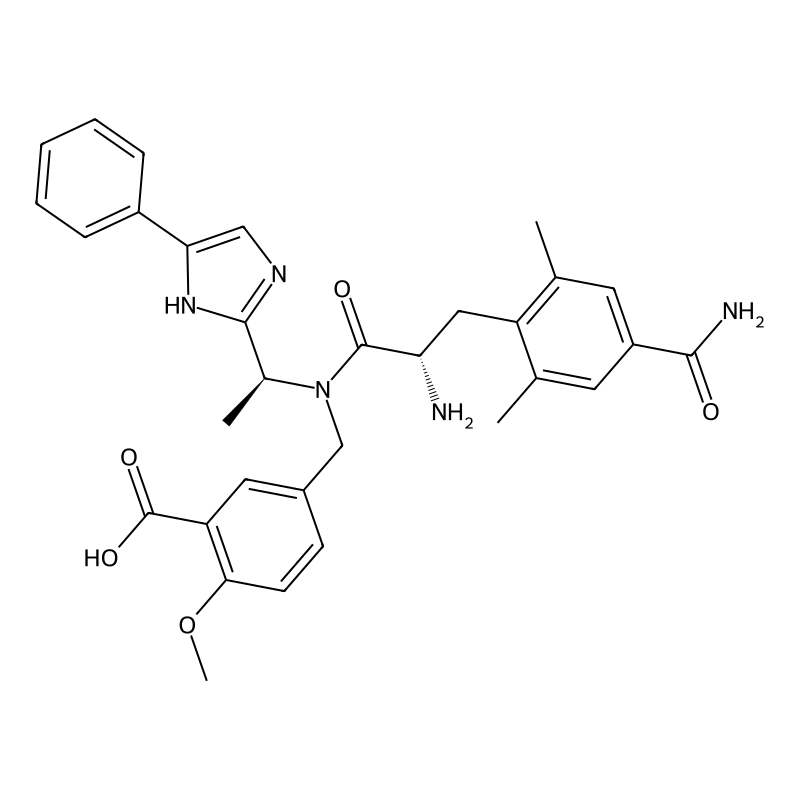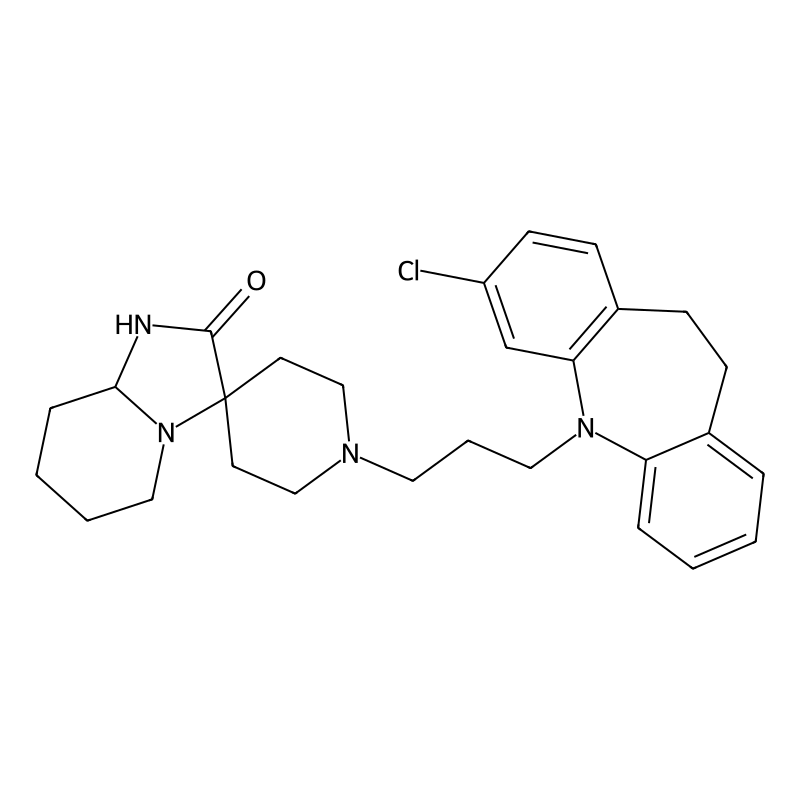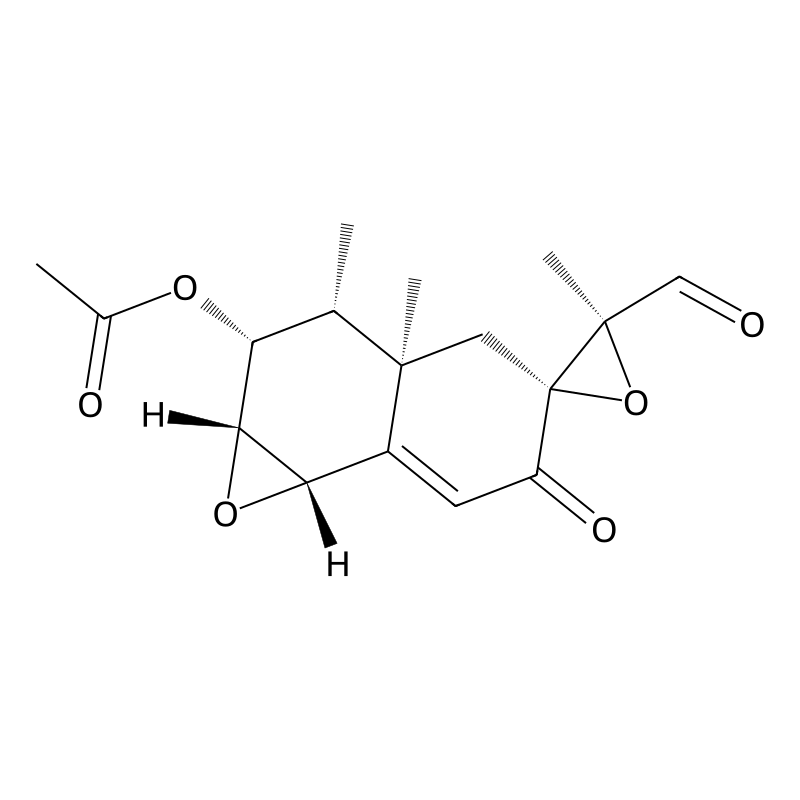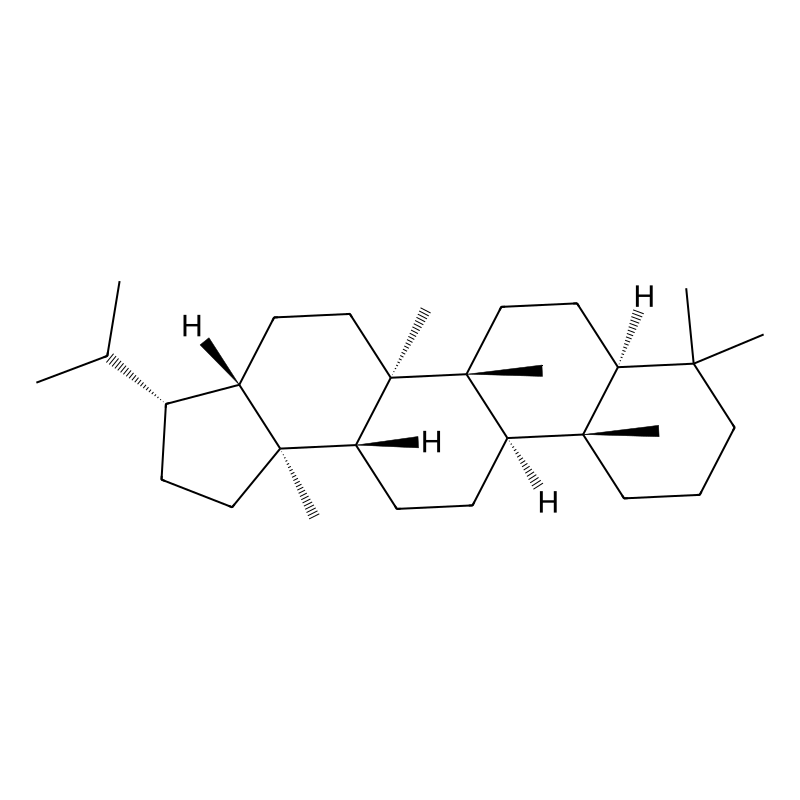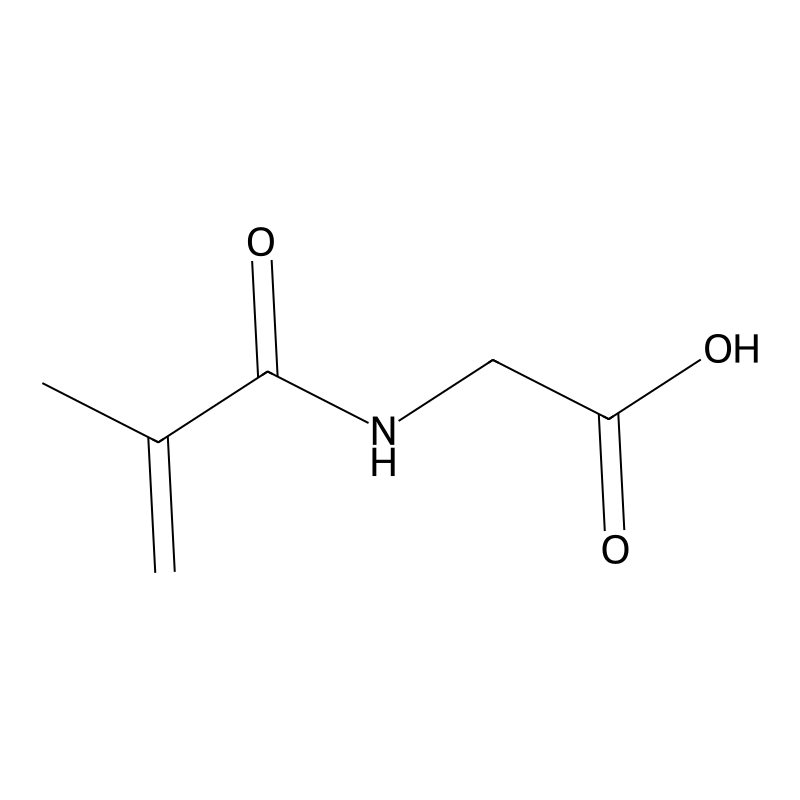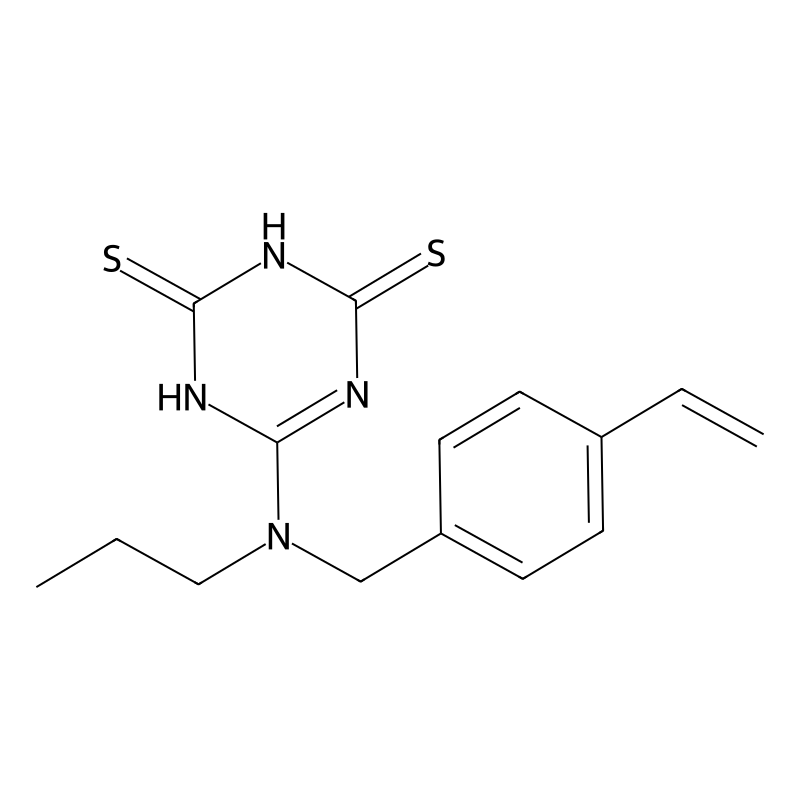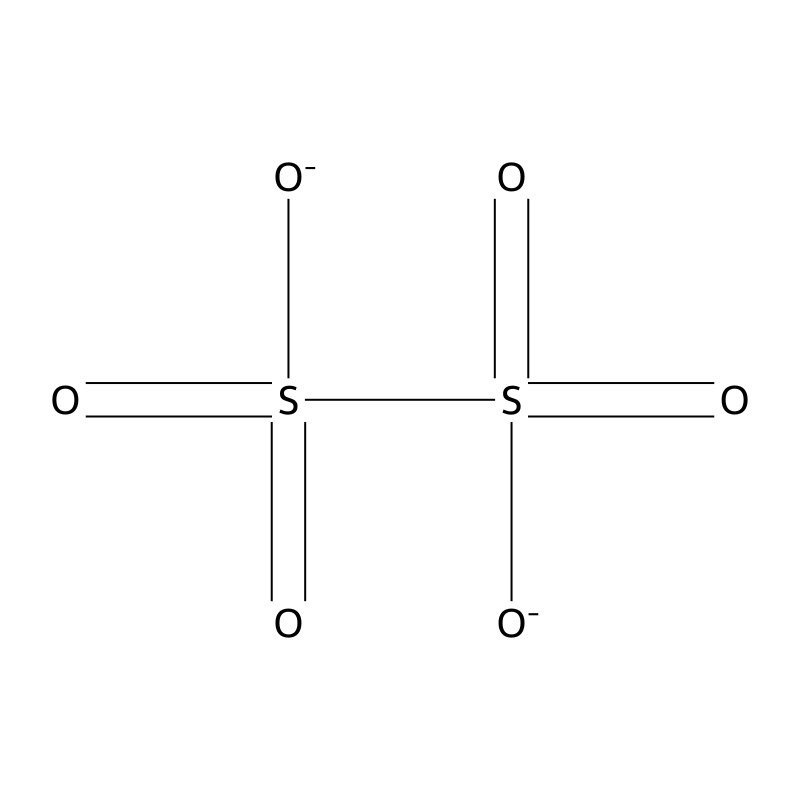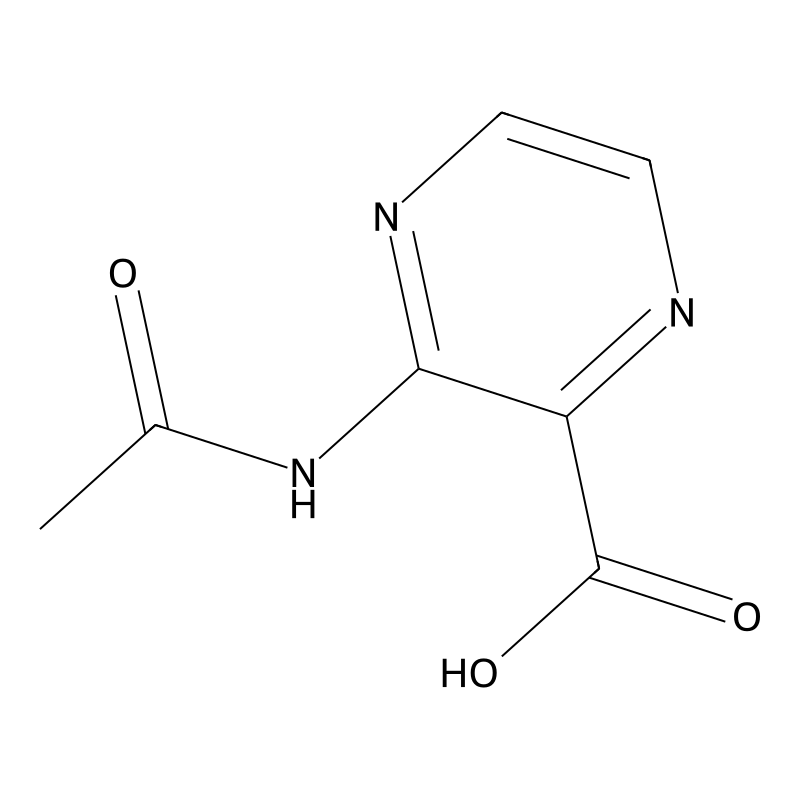Tris(2-hydroxyethyl) isocyanurate
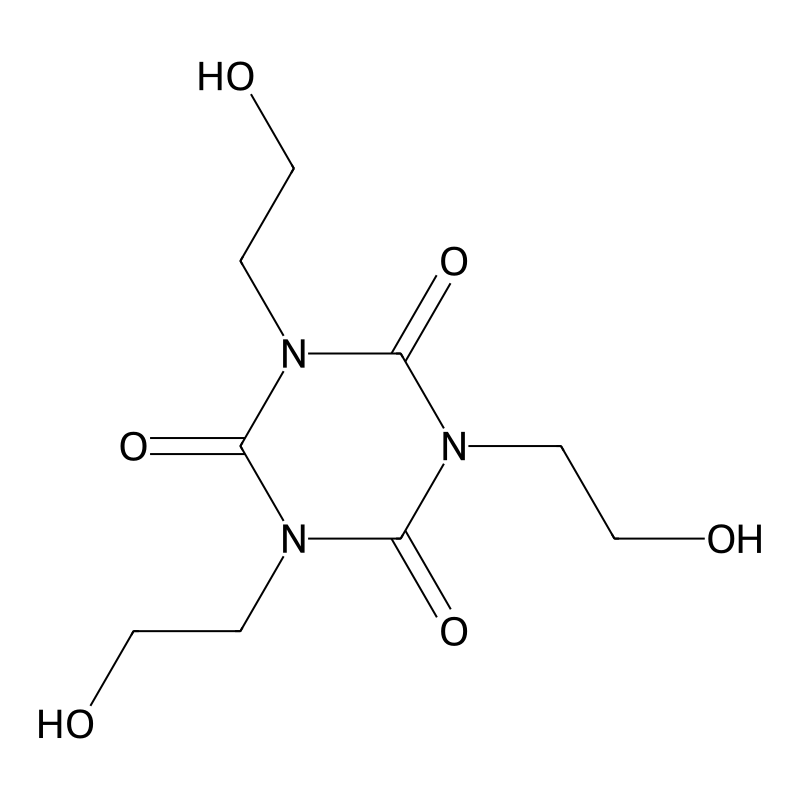
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
VERY SOL IN WATER; SOMEWHAT SOL IN ALCOHOL, ACETONE; INSOL IN CHLOROFORM, BENZENE
Canonical SMILES
Flame Retardant Properties:
THEIC exhibits inherent flame retardancy due to its unique chemical structure. Research suggests its ability to decompose and release non-flammable gases when exposed to heat, potentially acting as a flame retardant additive in various materials []. Studies have explored incorporating THEIC into polymers and textiles to enhance their flame resistance properties [, ].
Biomedical Applications:
THEIC's biocompatibility and water solubility make it a potential candidate for drug delivery applications. Research has investigated its use as a carrier molecule for encapsulating and delivering therapeutic drugs within the body []. Additionally, studies have explored THEIC's potential as a crosslinking agent in hydrogels for biomedical applications [].
Organic Synthesis:
THEIC's reactive hydroxyl groups and cyclic structure make it a valuable intermediate in organic synthesis. Researchers have utilized THEIC as a building block for synthesizing various functional molecules, including dyes, pharmaceuticals, and plasticizers [].
Tris(2-hydroxyethyl) isocyanurate, commonly referred to as THEIC, is a symmetrical triol compound with the molecular formula C₉H₁₅N₃O₆. It appears as a white crystalline powder that is soluble in water and certain organic solvents, such as tetrahydrofuran and hot lower alcohols, but insoluble in many common organic solvents . The compound is characterized by its trifunctionality, allowing it to participate in various
- Polymerization: Due to its three hydroxyl groups, THEIC can react with isocyanates to form polyurethanes and polyesters. This reaction typically involves the formation of urethane linkages through the reaction of hydroxyl groups with isocyanate groups .
- Decomposition: Under certain conditions, THEIC can decompose into 2-oxazolidinone when treated with potassium hydroxide in dimethylformamide at elevated temperatures (around 130°C). This reaction highlights its potential for producing useful derivatives .
- Reactivity with Isocyanates: Like other isocyanates, THEIC can react exothermically with amines, alcohols, and other nucleophiles, which may lead to the release of toxic gases .
Tris(2-hydroxyethyl) isocyanurate can be synthesized through several methods:
- Heating Ethylene Carbonate and Isocyanuric Acid: A common method involves heating a mixture of ethylene carbonate and isocyanuric acid in the presence of a catalyst at temperatures between 160°C and 170°C. The molar ratio of ethylene carbonate to isocyanuric acid should be at least 3:1 .
- Chemical Treatment: The compound can also be prepared through chemical treatment processes that involve various reagents and conditions tailored to yield high purity and specific functional groups .
Tris(2-hydroxyethyl) isocyanurate has diverse applications across multiple industries:
- Coatings: Used as a monomer for producing thermosetting paints, magnet wire enamels, and electrical insulating varnishes.
- Polymer Production: Acts as a crosslinking agent for rigid urethane foams and postforming laminating resins.
- Flame Retardants: Incorporated into intumescent flame retardant systems for plastics like polypropylene to enhance thermal stability and fire resistance .
- Intermediate in Synthesis: Serves as an intermediate for synthesizing dyes, agrochemicals, pharmaceuticals, and plasticizers .
Studies have shown that tris(2-hydroxyethyl) isocyanurate interacts effectively with ammonium polyphosphate to create intumescent flame retardant systems. These systems have been evaluated for their effectiveness in enhancing the flame retardant properties of various polymer composites. The synergistic effects observed indicate that THEIC contributes significantly to the char formation process during combustion, which aids in reducing flammability .
Tris(2-hydroxyethyl) isocyanurate shares structural similarities with several other compounds within the isocyanate family. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tris(2-hydroxyethyl) cyanurate | C₉H₁₅N₃O₆ | Similar triol structure but less focused on flame retardancy applications |
| N,N',N''-tris(2-hydroxyethyl) isocyanurate | C₉H₁₅N₃O₆ | Exhibits similar reactivity but may differ in specific applications |
| 1,3,5-tris(2-hydroxyethyl) triazine-2,4,6-trione | C₉H₁₅N₃O₆ | Contains a triazine ring which may influence its reactivity profile differently |
| Tris(beta-hydroxyethyl) isocyanurate | C₉H₁₅N₃O₆ | Slightly different substitution pattern affecting solubility and reactivity |
The uniqueness of tris(2-hydroxyethyl) isocyanurate lies in its trifunctional nature combined with its ability to form stable crosslinked structures upon polymerization. This distinct property enhances its utility in various industrial applications compared to similar compounds that may not possess the same level of functionality or stability under processing conditions .
The synthesis of THEIC traces its origins to mid-20th-century advancements in isocyanurate chemistry. Early methods involved the reaction of cyanuric acid with ethylene oxide in polar aprotic solvents such as dimethylformamide (DMF) or acetone, catalyzed by alkaline agents like lithium chloride. A pivotal innovation emerged in the 1990s with the use of ethylene carbonate as a safer and more efficient reagent, reducing byproduct formation and improving yield. By the 2020s, catalytic systems evolved further, incorporating bifunctional catalysts such as boron trifluoride-diethyl ether complexes and tertiary amines to achieve >90% purity in large-scale production.
Key Milestones in THEIC Synthesis
| Year | Development | Catalyst Used | Yield Improvement |
|---|---|---|---|
| 1970s | Ethylene oxide/cyanuric acid reaction | LiCl, DMF | ~70% |
| 1998 | Ethylene carbonate method | Triethylamine | 85% |
| 2022 | Solvent-free catalytic process | BF₃·Et₂O | 92% |
The synthesis of Tris(2-hydroxyethyl) isocyanurate requires sophisticated chemical processes due to the need for precise control of reaction conditions and the management of multiple competing reactions. This section examines the various synthetic approaches, purification methods, and quality control measures employed in THEIC production.
Industrial Production Routes
Industrial production of THEIC employs several distinct synthetic methodologies, each with specific advantages and limitations regarding yield, purity, and economic viability.
Ethylene Oxide Method
The ethylene oxide method represents the most widely utilized industrial approach for THEIC synthesis, offering high yields and relatively simple process conditions. This method involves the direct reaction of cyanuric acid with ethylene oxide in the presence of catalysts and suitable solvents [1].
The reaction proceeds through a nucleophilic addition mechanism where ethylene oxide molecules sequentially react with the nitrogen atoms of cyanuric acid. The process typically requires temperatures between 95-110°C and employs dual catalyst systems to optimize both reaction rate and selectivity [1]. Primary catalysts include dimethylamine, sodium carbonate, lithium carbonate, cesium carbonate, cesium fluoride, sodium fluoride, and potassium fluoride [1]. Secondary catalysts such as boron trifluoride and trimethylchlorosilane enhance reaction efficiency by facilitating the ring-opening of ethylene oxide [1].
Solvent selection plays a crucial role in the ethylene oxide method. Suitable solvents include N,N-dimethylformamide, N,N-dimethylacetamide, dimethylsulfoxide, N-methylpyrrolidone, hexamethylphosphoramide, methanol, ethanol, ethylene glycol monomethyl ether, and water [1]. The choice of solvent significantly impacts reaction kinetics, product purity, and downstream processing requirements.
Industrial implementations of this method achieve yields exceeding 90% with crude product purities above 90% as determined by high-performance liquid chromatography analysis [1]. The process demonstrates excellent scalability, with commercial operations producing over 20,000 tons annually [2].
Ethylene Carbonate Method
The ethylene carbonate method offers an alternative synthetic route that utilizes ethylene carbonate as the hydroxylating agent. This approach involves heating a mixture of ethylene carbonate and isocyanuric acid at temperatures between 160-170°C in the presence of amine-functional catalysts [3].
The reaction requires a molar ratio of ethylene carbonate to isocyanuric acid of at least 3:1 to ensure complete conversion. The process demonstrates particular utility in applications where the resulting THEIC will be used without purification as a cross-linking agent in polyester-based magnet wire enamels [3]. The method's advantage lies in its ability to produce products with specific properties tailored for immediate use in downstream applications.
However, the ethylene carbonate method faces limitations due to the restricted availability of ethylene carbonate feedstock, resulting in higher production costs compared to the ethylene oxide method [4]. The requirement for elevated temperatures also increases energy consumption and may lead to thermal degradation of sensitive intermediates.
Chlorohydrin Method
The chlorohydrin method represents a multi-step synthetic approach that historically preceded the development of direct ethylene oxide methods. This process involves the initial formation of ethylene chlorohydrin through the reaction of ethylene with hypochlorous acid, followed by dehydrochlorination to produce ethylene oxide in situ [5].
The chlorohydrin process consists of three major stages: synthesis of ethylene chlorohydrin through hypochlorination, dehydrochlorination of ethylene chlorohydrin to ethylene oxide, and purification of ethylene oxide [5]. The first stage involves the reaction of chlorine and water to form hypochlorous acid, which then reacts with ethylene to produce ethylene chlorohydrin.
In the dehydrochlorination step, aqueous ethylene chlorohydrin solution reacts with calcium hydroxide at 100°C to produce ethylene oxide, calcium chloride, and water [5]. The produced ethylene oxide is then purified through rectification processes.
The chlorohydrin method exhibits several disadvantages including high chlorine consumption, significant effluent load, and complex multi-step processing requirements [5]. These limitations have led to its gradual replacement by more efficient direct oxidation methods in modern industrial applications. The process also generates substantial quantities of byproducts, including approximately 200 kg of ethylene dichloride per tonne of ethylene oxide produced [5].
Isocyanate Method
The isocyanate method represents a specialized synthetic approach that utilizes isocyanate intermediates in THEIC production. This method requires sophisticated equipment and operates under harsh conditions, making it less commonly employed in industrial settings [4].
The process involves the formation of isocyanate intermediates through various pathways, including the phosgene method, which remains the predominant industrial route for isocyanate production [6]. The phosgene method includes both liquid phase and gas phase variants, with the gas phase process offering advantages in terms of reaction residence time and space-time yields [6].
Alternative non-phosgene routes for isocyanate synthesis include the direct method involving nitro compound reactions with carbon monoxide, nitro-reduction carbonylation, amino oxidation carbonylation, dimethyl carbonate methods, and urea-based processes [6]. These alternative approaches aim to address safety concerns associated with phosgene use while maintaining production efficiency.
The isocyanate method's complexity stems from the need to manage multiple reaction pathways and the requirement for specialized equipment capable of handling corrosive and toxic intermediates [4]. The harsh operating conditions necessitate robust process control systems and extensive safety measures, contributing to higher capital and operational costs.
Laboratory Synthesis Protocols
Laboratory synthesis of THEIC employs refined methodologies that prioritize product purity, reaction control, and procedural reproducibility. These protocols serve as the foundation for industrial process development and quality control standard establishment.
Catalytic Systems
Laboratory-scale THEIC synthesis employs sophisticated catalytic systems designed to optimize reaction selectivity and minimize side product formation. The most effective catalytic systems utilize dual-catalyst approaches that combine primary nucleophilic catalysts with secondary Lewis acid catalysts [1].
Primary catalysts function as nucleophiles that initiate the ring-opening of ethylene oxide. Dimethylamine demonstrates exceptional effectiveness due to its optimal basicity and nucleophilicity balance. The catalyst loading typically ranges from 0.5-3% by mass relative to cyanuric acid, with optimal performance observed at 0.5-1.5% loading [1].
Secondary catalysts enhance reaction efficiency by coordinating with ethylene oxide and facilitating ring-opening. Boron trifluoride serves as the most effective secondary catalyst, employed at loadings of 0.1-1.5% by mass relative to cyanuric acid [1]. The coordination of boron trifluoride with ethylene oxide creates a more electrophilic intermediate that undergoes facile nucleophilic attack.
Advanced catalytic systems incorporate ionic liquids as reaction media to enhance catalyst stability and facilitate product separation. These systems demonstrate superior thermal stability and reusability compared to conventional organic solvents [6]. The ionic liquid-catalyst combinations enable precise control over reaction conditions and provide opportunities for catalyst recovery and recycling.
Green Chemistry Approaches
Green chemistry principles guide the development of environmentally sustainable THEIC synthesis protocols. These approaches emphasize waste minimization, energy efficiency, and the use of renewable feedstocks while maintaining product quality and economic viability [7].
Solvent selection represents a critical aspect of green chemistry implementation. Water-based systems offer significant environmental advantages by eliminating organic solvent use and reducing waste generation [8]. Aqueous synthesis protocols achieve comparable yields to organic solvent systems while dramatically reducing environmental impact.
Catalyst design incorporates green chemistry principles through the development of recoverable and reusable catalytic systems. Heterogeneous catalysts immobilized on solid supports enable easy separation and recycling, reducing catalyst consumption and waste generation [9]. These systems demonstrate excellent stability over multiple reaction cycles while maintaining high activity and selectivity.
Process intensification techniques enhance reaction efficiency while reducing energy consumption. Microreactor technology enables precise temperature and mixing control, resulting in improved yields and reduced reaction times [10]. These systems also offer enhanced safety through better heat management and reduced inventory of hazardous materials.
Alternative feedstock utilization explores the use of renewable starting materials to reduce dependence on petroleum-derived chemicals. Bio-based ethylene oxide production from renewable ethylene offers a pathway to sustainable THEIC synthesis [11]. These approaches require careful evaluation of life-cycle impacts to ensure genuine environmental benefits.
Purification and Quality Assessment
The purification of THEIC requires sophisticated separation techniques due to the compound's thermal sensitivity and the presence of structurally similar impurities. Quality assessment protocols ensure that the final product meets stringent specifications for various industrial applications.
Analytical Techniques for Purity Determination
Purity determination of THEIC employs multiple analytical methodologies to quantify the main component and characterize various impurity classes. The mass balance approach provides the most comprehensive assessment by quantifying all significant components present in the material [12].
High-performance liquid chromatography with ultraviolet detection serves as the primary method for main component quantification and structurally related impurity analysis. Reverse-phase chromatography using C18 columns with gradient elution effectively separates THEIC from synthetic byproducts and degradation products [12]. The method achieves detection limits below 0.1% for most impurities, enabling precise purity assessment.
Water content determination utilizes Karl Fischer coulometric titration, which provides accurate measurements of moisture content that can significantly impact product stability and performance [12]. The method achieves precision better than 0.05% absolute for water content determination, ensuring compliance with stringent moisture specifications.
Thermogravimetric analysis quantifies non-volatile impurities through controlled heating programs that distinguish between volatile and non-volatile components [12]. This technique provides valuable information about thermal stability and identifies potential degradation products that may form during storage or processing.
Gas chromatography-mass spectrometry analysis of residual solvents employs headspace sampling techniques to quantify volatile organic compounds present in the final product [12]. The method achieves detection limits in the parts-per-million range, ensuring compliance with pharmaceutical and food-grade specifications.
Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative analysis through comparison with internal standards [12]. The technique offers unique advantages for detecting structural isomers and confirming the identity of the main component.
Industry Standards and Specifications
Industry standards for THEIC establish comprehensive quality requirements that ensure consistent product performance across various applications. These specifications address physical properties, chemical composition, and performance characteristics relevant to specific end-use applications [13].
Physical property specifications include appearance requirements mandating white crystalline powder or granule form, melting point ranges of 133.5-137.0°C, and density specifications of 1.498 g/cm³ [13]. These parameters ensure material consistency and facilitate proper handling and processing in manufacturing applications.
Chemical composition specifications define acceptable ranges for hydroxyl number (19-20%), acidity (maximum 1.0 mgKOH/g), and moisture content (maximum 0.2%) [13]. These specifications ensure optimal performance in polymerization reactions and prevent degradation during storage and handling.
Purity specifications typically require minimum 98% main component content as determined by chromatographic analysis [13]. This level ensures consistent performance in demanding applications such as wire enamel cross-linking and PVC stabilization.
Performance-based specifications address application-specific requirements such as thermal stability, compatibility with various polymer systems, and processing characteristics. These specifications ensure that THEIC meets the demanding requirements of high-performance applications in electrical insulation, automotive coatings, and architectural finishes [13].
Quality control protocols implement comprehensive testing programs that verify conformance to all relevant specifications. These programs include incoming material verification, in-process monitoring, and final product certification [14]. Statistical process control techniques ensure consistent quality while identifying trends that may indicate process drift or equipment degradation.
Traceability requirements mandate complete documentation of all manufacturing steps, including raw material sources, processing conditions, and quality test results [14]. This documentation enables rapid identification and resolution of quality issues while supporting regulatory compliance in regulated industries.
Physical Description
DryPowder; OtherSolid
Color/Form
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 265 of 451 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 186 of 451 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-: ACTIVE
POLYMERIC ADSORBENTS WERE SYNTHESIZED USING 4 CROSSLINKING AGENTS: TRIALLYL-ISOCYANURATE, TRIS-(2-HYDROXYETHYL) ISOCYANURATE, BIS-BETA-HYDROXYETHYLSULFON, & 1,3,5-TRIACRYLOYL-HEXAHYDRO-S-TRIAZINE.
